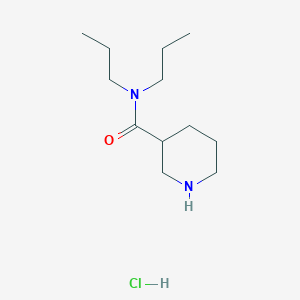

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride

Overview

Description

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C12H25ClN2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3-piperidinecarboxamide hydrochloride typically involves the reaction of 3-piperidinecarboxylic acid with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These processes often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Research

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride has been investigated primarily for its potential as an analgesic and anesthetic agent . Its structural similarities to established local anesthetics like lidocaine and bupivacaine suggest that it may exhibit comparable pharmacological properties. The compound's dipropyl substitution pattern on the piperidine ring may influence its interaction with biological targets, potentially leading to unique analgesic effects.

Chemical Biology

In the realm of chemical biology, this compound has been utilized in studies related to receptor interactions and signaling pathways. Its ability to act as a ligand for various receptors makes it a valuable tool in elucidating receptor functions and developing new therapeutic strategies.

Receptor Studies

Research has indicated that this compound can interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including cognition and memory. Understanding these interactions could pave the way for new treatments for neurodegenerative diseases like Alzheimer’s.

Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound’s structure may allow it to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

- In vitro studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- The introduction of piperidine rings in drug design has been associated with improved binding affinity and selectivity towards cancer targets, suggesting that this compound could be optimized for similar effects.

Synthesis and Modification

The synthesis of this compound typically involves straightforward organic reactions that allow for modifications to enhance its biological activity or alter its pharmacokinetic properties.

| Synthesis Method | Description |

|---|---|

| Hydrogenation | Reduction processes to introduce functional groups |

| Cyclization | Formation of cyclic structures to improve efficacy |

| Alkylation | Modifying side chains to enhance solubility |

Mechanism of Action

The mechanism of action of N,N-Dipropyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- N,N-Dimethyl-3-piperidinecarboxamide hydrochloride

- N,N-Diethyl-3-piperidinecarboxamide hydrochloride

- N,N-Dibutyl-3-piperidinecarboxamide hydrochloride

Comparison: N,N-Dipropyl-3-piperidinecarboxamide hydrochloride is unique due to its specific alkyl substituents (propyl groups) on the nitrogen atom. This structural feature can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different alkyl groups.

Biological Activity

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 218.72 g/mol

- Functional Groups : Contains a piperidine ring, carboxamide group, and two propyl substituents.

The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways are context-dependent, varying with the biological system under study.

1. Analgesic and Anesthetic Properties

Research indicates that this compound may exhibit analgesic properties similar to other piperidine derivatives. Its potential as an anesthetic agent has been explored in various studies, suggesting efficacy in pain management.

2. Interaction with Receptors

The compound has been investigated for its ability to bind to specific receptors involved in pain perception and inflammation. This interaction may lead to the modulation of pain signaling pathways, contributing to its analgesic effects.

3. Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of piperidine derivatives, including this compound, against cancer cell lines. The compound demonstrated selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Case Studies and Experimental Data

A selection of notable studies highlights the biological activity of this compound:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Primary Uses |

|---|---|---|

| Ropivacaine | Piperidine ring with propyl substituent | Local anesthetic |

| Lidocaine | Piperidine ring with an amine group | Local anesthetic |

| N,N-Diethyl-3-piperidinecarboxamide hydrochloride | Similar piperidine structure but different substituents | Analgesic applications |

This compound is distinct due to its dipropyl substitution pattern, which may influence its pharmacological profile differently than other commonly studied analogs like ropivacaine and lidocaine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dipropyl-3-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-piperidinecarboxylic acid with propyl chloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions yields the intermediate, which is then hydrochlorinated. Optimization involves controlling reaction temperature (0–5°C for exothermic steps), stoichiometric ratios (1:2.2 for acid:alkyl halide), and using inert atmospheres to minimize side products . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) improves purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the piperidine ring and propyl groups. For instance, δ 2.8–3.2 ppm (piperidine N-CH₂) and δ 1.0–1.5 ppm (propyl CH₃) in ¹H NMR are diagnostic . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z 245.2), while HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>98%) . X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) due to ionic interactions. Stability tests under varying pH (2–9) and temperatures (4°C, 25°C) show degradation <5% over 48 hours at 4°C, but accelerated hydrolysis occurs at pH >7. Buffered solutions should be prepared fresh or stored at -20°C with desiccants to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, receptor density). Normalize activity using a reference agonist/antagonist (e.g., atropine for muscarinic receptors) and validate via orthogonal assays (e.g., calcium flux vs. cAMP inhibition). Dose-response curves (EC₅₀/IC₅₀) should be compared under matched protein concentrations (e.g., 1–10 µg/mL) . Statistical tools like ANOVA or Grubbs’ test identify outliers due to solvent interference (e.g., DMSO >0.1% v/v) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Common byproducts (e.g., N-monopropyl derivatives) form due to incomplete alkylation. Strategies include:

- Stepwise alkylation : Introduce propyl groups sequentially using tert-butyloxycarbonyl (Boc) protection for the secondary amine.

- Catalytic enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

Q. How can computational modeling predict the compound’s binding affinity to non-target receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with off-target receptors (e.g., serotonin 5-HT₃). Use crystal structures (PDB IDs: 4PIR, 6DGZ) to define binding pockets. Validate predictions with SPR (surface plasmon resonance) assays, correlating computed ΔG with experimental Kd values . Adjust force fields (CHARMM36) to account for protonation states of the piperidine nitrogen in physiological pH .

Q. Data Contradiction Analysis

Q. Why might NMR and HPLC purity data conflict, and how should this be addressed?

- Methodological Answer : NMR detects structural impurities (e.g., regioisomers), while HPLC may miss non-UV-active contaminants. Cross-validate using LC-MS to identify low-abundance species. For example, a 95% HPLC purity sample with 90% NMR purity suggests residual solvents or inorganic salts (e.g., NH₄Cl), detectable via TGA (thermogravimetric analysis) .

Properties

IUPAC Name |

N,N-dipropylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11;/h11,13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRJXNRQCRIJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.